n-[4-(Cyclopentylmethoxy)benzoyl]glycine
Overview
Description
N-[4-(Cyclopentylmethoxy)benzoyl]glycine is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes a cyclopentylmethoxy group attached to a benzoyl group, further linked to a glycine moiety.
Preparation Methods
The synthesis of N-[4-(Cyclopentylmethoxy)benzoyl]glycine typically involves a multi-step process. The initial step often includes the preparation of the intermediate 4-(Cyclopentylmethoxy)benzoic acid. This intermediate is then reacted with glycine under specific conditions to form the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
N-[4-(Cyclopentylmethoxy)benzoyl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(Cyclopentylmethoxy)benzoyl]glycine is extensively used in scientific research due to its versatile properties. Some of its applications include:
Drug Development: The compound is investigated for its potential therapeutic effects and is used in the development of new pharmaceuticals.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Material Science: The compound’s unique properties make it suitable for use in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism by which N-[4-(Cyclopentylmethoxy)benzoyl]glycine exerts its effects involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[4-(Cyclopentylmethoxy)benzoyl]glycine can be compared with other similar compounds, such as:
- N-[4-(Cyclohexylmethoxy)benzoyl]glycine
- N-[4-(Cyclopropylmethoxy)benzoyl]glycine
These compounds share structural similarities but differ in the nature of the cycloalkyl group attached to the benzoyl moiety. The unique cyclopentylmethoxy group in this compound imparts distinct properties, making it suitable for specific applications.
Properties
IUPAC Name |
2-[[4-(cyclopentylmethoxy)benzoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(18)9-16-15(19)12-5-7-13(8-6-12)20-10-11-3-1-2-4-11/h5-8,11H,1-4,9-10H2,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZHUADAMWIOOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)COC2=CC=C(C=C2)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40739529 | |
Record name | N-[4-(Cyclopentylmethoxy)benzoyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40739529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921623-02-1 | |
Record name | N-[4-(Cyclopentylmethoxy)benzoyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40739529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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